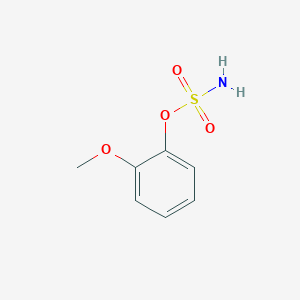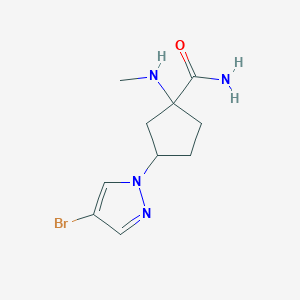![molecular formula C9H13NOS B13540148 2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
2-[(Oxan-4-yl)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxan-4-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an oxane (tetrahydropyran) ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxane ring can be introduced through nucleophilic substitution reactions involving tetrahydropyranyl ethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Oxan-4-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-[(Oxan-4-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Oxan-4-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used for their antimicrobial and antiviral properties.
Uniqueness
2-[(Oxan-4-yl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole and oxane rings, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and potential for interaction with biological targets .
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-(oxan-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13NOS/c1-4-11-5-2-8(1)7-9-10-3-6-12-9/h3,6,8H,1-2,4-5,7H2 |
InChI-Schlüssel |
INMIXUUZYUKGPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



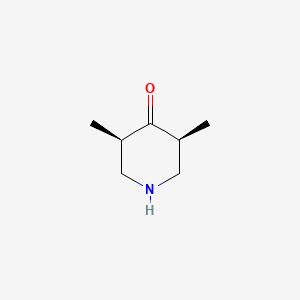
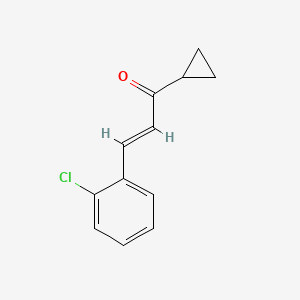
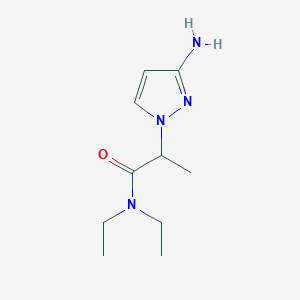
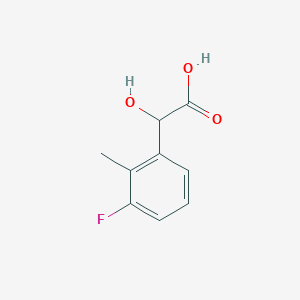
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
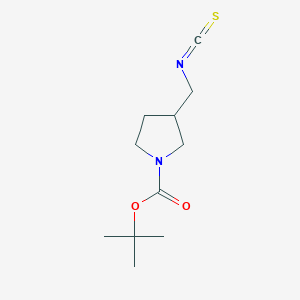
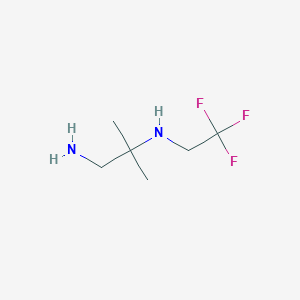
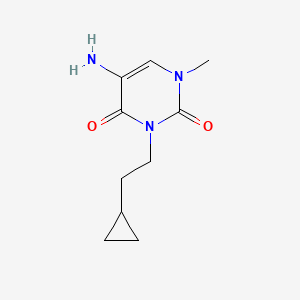
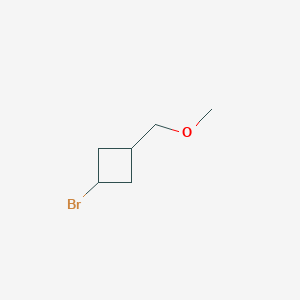
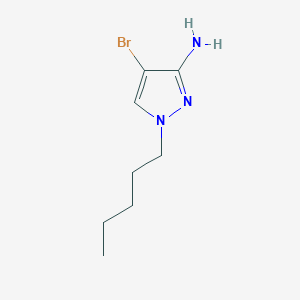
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
